6-Amino-4-chloropicolinic acid
Description
Contextual Significance of Halogenated Aminopicolinic Acids in Organic Chemistry
Halogenated aminopicolinic acids are a class of heterocyclic compounds that hold considerable importance in organic chemistry. The presence of both a halogen and an amino group on the picolinic acid framework imparts unique reactivity and functionality. Picolinic acid and its derivatives are known for their role as synthetic auxin herbicides, with commercial examples including picloram (B1677784) and clopyralid. nih.gov The introduction of halogen atoms can significantly influence the physicochemical and structural properties of molecules, which can be a powerful tool for modulating their biological roles and pharmacological activities. nih.gov
These compounds serve as crucial intermediates and building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. smolecule.com For instance, the modification of picolinic acid structures, such as replacing a chlorine atom with a phenyl group, has led to the discovery of new and effective herbicides like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl. nih.gov Furthermore, the selective electrochemical reduction of halogenated 4-aminopicolinic acids demonstrates a method for targeted chemical modification, highlighting the nuanced reactivity of these molecules. google.com The synthesis of various aminopicolinic acid derivatives is an active area of research, aiming to create novel ligands for transition metals and other applications. umsl.edu
Structural Characteristics and Isomeric Considerations for 6-Amino-4-chloropicolinic Acid
The defining features of this compound are its pyridine (B92270) core substituted with a carboxylic acid group at the 2-position, an amino group at the 6-position, and a chlorine atom at the 4-position. fluorochem.co.uk This specific arrangement of functional groups dictates its chemical properties and reactivity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 6-amino-4-chloropyridine-2-carboxylic acid |
| CAS Number | 1060808-93-6 |
| Molecular Formula | C₆H₅ClN₂O₂ |
| InChI Key | YOKDRYRDGVXAFB-UHFFFAOYSA-N |
| Data sourced from reference fluorochem.co.uk |
Isomerism is a critical consideration for this class of compounds. The positions of the amino and chloro substituents on the picolinic acid ring can vary, leading to a range of isomers with potentially different chemical and biological activities. For example, 4-amino-6-chloropicolinic acid (CAS 546141-56-4) and 6-amino-3-chloropicolinic acid (CAS 1020917-27-4) are isomers of the title compound. bldpharm.comsigmaaldrich.com The synthesis of a specific isomer often requires carefully controlled reaction conditions to achieve the desired regioselectivity. The presence of multiple electron-withdrawing groups, such as chlorine and carboxylic acid, can complicate reactions like diazotization and chlorination, potentially leading to side reactions and affecting the yield of the desired isomer.
Overview of Current Research Trajectories and Gaps for this compound and Related Derivatives
Current research on this compound and its relatives is largely driven by their potential applications in agrochemicals and materials science. A significant area of investigation is their use as precursors for novel herbicides. google.comgoogle.com Research has shown that derivatives of 6-aryl-4-aminopicolinates have potential as high-value herbicides. google.com Studies are focused on developing efficient synthetic routes to these complex molecules, often starting from halogenated picolinic acids. google.comgoogle.com
Another research direction involves the use of aminopicolinic acids as ligands in coordination chemistry. acs.org The amino and carboxylic acid groups can chelate to metal ions, forming stable complexes with potential applications in catalysis or materials science.
Despite the ongoing research, there are still gaps in the complete understanding of this compound. While its use as a synthetic intermediate is established, detailed studies on its own biological activity are less common. Furthermore, a comprehensive exploration of its full range of chemical reactivity and the properties of its coordination complexes remains an area for future investigation. The development of more efficient and selective synthetic methods for this and its related isomers is also a continuing challenge for organic chemists.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5ClN2O2 |
|---|---|
Molecular Weight |
172.57 g/mol |
IUPAC Name |
6-amino-4-chloropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H5ClN2O2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H2,8,9)(H,10,11) |
InChI Key |
YOKDRYRDGVXAFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)N)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Amino 4 Chloropicolinic Acid and Analogues
Strategic Approaches to Pyridine (B92270) Ring Functionalization
The construction of the 6-amino-4-chloro-2-carboxylic acid scaffold necessitates precise control over the introduction of three distinct functional groups onto the pyridine core. The order of these transformations is critical, as the electronic properties of the substituents strongly influence the reactivity and regioselectivity of subsequent reactions.
Regioselective Halogenation Protocols
Introducing a halogen atom at a specific position on the pyridine ring is a crucial step in the synthesis of many complex heterocyclic molecules. The electron-deficient character of pyridine makes it resistant to standard electrophilic aromatic substitution (EAS) reactions, often requiring harsh conditions such as high temperatures and the use of strong Lewis acids, which can lead to mixtures of regioisomers. researchgate.netchempanda.com
Modern strategies to achieve regioselectivity include:
Directed Metalation-Halogenation: This approach uses a directing group (such as an amide or methoxy (B1213986) group) to position a strong base (e.g., organolithium reagents) to deprotonate a specific C-H bond. The resulting lithiated intermediate is then quenched with an electrophilic halogen source (e.g., N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS)) to install the halogen at the desired position. researchgate.net
Ring-Opening/Ring-Closing Sequences: An innovative method involves the temporary transformation of the pyridine ring into a more reactive acyclic intermediate. For instance, pyridinium (B92312) salts can react with amine nucleophiles to form Zincke imines. These electron-rich azatriene intermediates can undergo highly regioselective halogenation under mild conditions before ring-closing back to the 3-halopyridine. chempanda.com
Halogenation of Activated Precursors: A common strategy is to perform halogenation on an activated precursor, such as a pyridine N-oxide. The N-oxide functionality activates the 2- and 4-positions towards both electrophilic and nucleophilic attack. For example, treatment of pyridine N-oxides with reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) can introduce chlorine atoms, primarily at the 4-position. chempanda.com In a notable example, the reaction of picolinic acid with thionyl chloride to generate the acyl chloride can also result in concurrent chlorination at the 4-position, yielding 4-chloro-N-alkyl-N-phenylpicolinamides as a byproduct. chemicalbook.comachemblock.com
Amination Strategies (e.g., Nucleophilic Aromatic Substitution, Reductive Amination)
The introduction of an amino group onto the pyridine ring is typically achieved through nucleophilic aromatic substitution (SNAr), as the direct amination of an unactivated C-H bond is challenging.
Nucleophilic Aromatic Substitution (SNAr): This is a powerful method for functionalizing pyridine rings that are substituted with good leaving groups, such as halides. nih.gov The reaction proceeds via a two-step addition-elimination mechanism, passing through a negatively charged intermediate known as a Meisenheimer complex. youtube.comstackexchange.com The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group. The pyridine nitrogen atom itself acts as a strong electron-withdrawing feature, activating the 2- and 4-positions for nucleophilic attack. youtube.comstackexchange.com
In the context of synthesizing analogues like 4-amino-6-chloropicolinic acid, a key precursor would be a di-halogenated picolinic acid, such as 4,6-dichloropicolinic acid. The regioselectivity of the amination step is critical. Computational and experimental studies on dichloropyridines and related dichloropyrimidines show that the substitution site is highly sensitive to the electronic environment. researchgate.netwuxiapptec.com Generally, the C4 position is more activated towards SNAr than the C2 or C6 positions due to resonance stabilization of the intermediate involving the ring nitrogen. stackexchange.com Therefore, reacting 4,6-dichloropicolinic acid with an amine nucleophile (e.g., ammonia (B1221849) or a protected amine) is expected to selectively displace the chlorine at the C4 position.
| Reagent/Condition | Role/Effect | Typical Nucleophiles |
| Ammonia (NH₃) | Direct source of the amino group. | Ammonia, Ammonium (B1175870) Hydroxide (B78521) |
| Protected Amines | Used to prevent side reactions; requires a subsequent deprotection step. | Benzylamine, t-butylamine |
| Polar Aprotic Solvents | Stabilize the charged Meisenheimer intermediate. | DMSO, DMF, NMP |
| Elevated Temperature | Often required to overcome the activation energy barrier. | Varies depending on substrate reactivity |
Reductive Amination: While highly effective for converting carbonyl compounds or carboxylic acids to amines, reductive amination is not a primary method for directly installing an amino group onto an aromatic ring. researchgate.netumsl.edu However, it can be used to modify substituents. For instance, if a formyl group were present on the pyridine ring, it could be converted to an aminomethyl group via reductive amination. A more relevant application involves the reduction of a nitro group. A common synthetic route for introducing an amino group is to first perform a nitration reaction on an activated precursor (like a pyridine N-oxide) and then reduce the resulting nitro group to an amine using reagents like H₂/Pd/C, SnCl₂, or Fe/HCl. researchgate.net
Carboxylic Acid Group Introduction and Modification
The picolinic acid moiety (a carboxylic acid at the 2-position) is a defining feature of the target compound. Several methods exist for its introduction and modification.
Introduction of the Carboxylic Acid Group:
Oxidation of an Alkyl Group: If a precursor with a methyl group at the 2-position (α-picoline) is available, it can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid. worktribe.com
Hydrolysis of a Nitrile or Trihalomethyl Group: A robust method involves the hydrolysis of a 2-cyanopyridine (B140075) or a 2-(trichloromethyl)pyridine (B1595038) precursor. These groups can be converted to the carboxylic acid under acidic or basic conditions. This strategy is particularly useful for highly substituted pyridines where direct oxidation might be difficult. For example, 3,6-dichloropicolinic acid can be synthesized via the hydrolysis of 3,6-dichloro-2-(trichloromethyl)pyridine. frontiersin.org
Carboxylation of a Lithiated Intermediate: A directed ortho-metalation approach can be used, where the 2-position is selectively deprotonated, followed by quenching the resulting organolithium species with carbon dioxide (CO₂) to form the carboxylate, which is then protonated to yield the carboxylic acid.
Modification of the Carboxylic Acid Group: The carboxylic acid group is often modified during a synthetic sequence to prevent unwanted reactions or to improve solubility. A common modification is esterification, converting the carboxylic acid to a methyl or ethyl ester. This is typically achieved by reacting the acid with the corresponding alcohol under acidic catalysis (e.g., H₂SO₄) or by first converting the acid to an acyl chloride with thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol. researchgate.netscience.gov The ester can then be hydrolyzed back to the carboxylic acid in a final step.
Multi-Step Synthetic Sequences and Reaction Conditions
The synthesis of 6-Amino-4-chloropicolinic acid and its analogues invariably involves multi-step pathways where precursor derivatization and the formation of key intermediates are paramount. The specific sequence of reactions is designed to manage functional group compatibility and control regiochemistry.
Precursor Derivatization and Intermediate Synthesis
A plausible synthetic route to an analogue like 4-amino-6-chloropicolinic acid would likely begin with a readily available, appropriately substituted pyridine. A key intermediate for this synthesis is 4,6-dichloropicolinic acid.
A potential multi-step sequence is outlined below:
Synthesis of 4,6-Dichloropicolinic Acid (Precursor): This starting material can be synthesized through various routes, often involving chlorination of a picolinic acid precursor.
Regioselective Amination (Intermediate Synthesis): The dichlorinated precursor undergoes a regioselective nucleophilic aromatic substitution (SNAr) reaction. As discussed, the C4 position is electronically favored for nucleophilic attack. The reaction is typically performed by heating the dichloropicolinic acid with a source of ammonia, such as ammonium hydroxide, in a polar solvent.
Final Product Formation: The reaction yields 4-amino-6-chloropicolinic acid. The conditions must be carefully controlled to avoid displacement of the second chlorine atom or other side reactions.
A well-documented example of a multi-step synthesis for a related aminopicolinic acid involves the reductive dechlorination of a polychlorinated precursor. The herbicide Picloram (B1677784) (4-amino-3,5,6-trichloropyridine-2-carboxylic acid) can be converted to 4-aminopicolinic acid. chemicalbook.com This process highlights a different strategy where excess halogens are used to control earlier steps and are then removed.
Table 1: Reaction Conditions for Reductive Dechlorination of Picloram chemicalbook.com
| Step | Reactants | Reagents & Conditions | Product | Yield |
| 1 | Picloram | H₂ (45 PSI), 10% Pd/C, 10% aq. LiOH | 4-aminopicolinic acid | 99% |
| 40°C for 4h, then 70°C for 12h | ||||
| 2 | Reaction Mixture | Concentrated HCl to pH 3 |
This example demonstrates how a multi-step sequence can effectively build the desired aminopicolinic acid core by starting with a more complex, but synthetically accessible, precursor.
Halogen exchange reactions, often referred to as "Finkelstein reactions" in the context of aryl halides, are a strategic tool for modulating the reactivity of a precursor. wikipedia.org In pyridine chemistry, a C-Cl bond can be relatively unreactive in SNAr reactions compared to C-Br or C-I bonds. A halogen exchange reaction can convert a less reactive aryl chloride or bromide into a more reactive aryl iodide, thereby facilitating subsequent nucleophilic substitution or metal-catalyzed cross-coupling reactions.
The selectivity of these exchanges generally follows the trend of reactivity: I > Br > Cl. The reaction typically involves treating the aryl halide with a source of a different halide ion, often in the presence of a metal catalyst.
Key Features of Halogen Exchange Reactions:
Reagents: Common methods include lithium-halogen exchange using organolithium reagents (e.g., n-BuLi, t-BuLi) or metal-catalyzed processes. Nickel and copper complexes are particularly effective for activating aryl halides for halogen exchange. wikipedia.org
Mechanism: Metal-catalyzed exchanges can proceed through various mechanisms, including oxidative addition/reductive elimination cycles. Lithium-halogen exchange is a fast process driven by the formation of a more stable organolithium species.
Application: In a hypothetical synthesis of this compound, if the C4-Cl bond of a dichlorinated precursor proved resistant to amination, a selective halogen exchange could be employed. For instance, converting the 4,6-dichloropicolinic acid to 4-iodo-6-chloropicolinic acid would significantly enhance the reactivity of the C4 position towards nucleophilic displacement by an amine.
Table 2: Comparison of Halogen Reactivity in SNAr
| Halogen (Leaving Group) | Relative Reactivity | Bond Dissociation Energy (Aryl-X) | Notes |
| F | Highest | ~525 kJ/mol | The C-F bond is strong, but fluorine's high electronegativity strongly activates the ring for nucleophilic attack (the rate-determining step). |
| Cl | Intermediate | ~400 kJ/mol | Common leaving group due to availability of chlorinated precursors. |
| Br | High | ~336 kJ/mol | More reactive than chloride. |
| I | Highest (among Br, Cl, I) | ~272 kJ/mol | Excellent leaving group, often used to enhance reactivity. |
This strategic derivatization via halogen exchange provides synthetic chemists with the flexibility to fine-tune the reactivity of intermediates, enabling reaction pathways that might otherwise be inefficient or unfeasible.
Hydrolysis and Esterification Techniques
Hydrolysis and esterification are fundamental transformations in the synthesis of picolinic acid derivatives, allowing for the manipulation of the carboxylic acid functionality.
Hydrolysis: The conversion of esters or nitriles to carboxylic acids is a common final step in many synthetic routes. For instance, the hydrolysis of a methyl ester to the corresponding carboxylic acid can be achieved under acidic or basic conditions. Acid-catalyzed hydrolysis, often employing reagents like hydriodic acid, can be effective for robust substrates. umsl.edu
Esterification: The conversion of carboxylic acids to esters is frequently employed for purification, characterization, or to protect the carboxylic acid group during subsequent reactions. oup.com Common methods include:
Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. umsl.edu
Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) Coupling: This method is particularly useful for esterifying carboxylic acids under mild conditions, making it suitable for sensitive substrates. orgsyn.orgnih.gov The reaction proceeds through the activation of the carboxylic acid by DCC, followed by nucleophilic attack of the alcohol, facilitated by the catalytic action of DMAP. orgsyn.org
Trimethylchlorosilane (TMSCl) in Methanol (B129727): This system provides a convenient and efficient method for the preparation of methyl esters from amino acids at room temperature. nih.gov
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer-Speier Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Reflux | Simple, inexpensive reagents | Harsh conditions, not suitable for sensitive substrates |
| DCC/DMAP Coupling | Alcohol, DCC, DMAP | Room Temperature | Mild conditions, high yields | DCC is a known allergen, formation of dicyclohexylurea byproduct |
| TMSCl in Methanol | Methanol, TMSCl | Room Temperature | Mild conditions, good to excellent yields | Primarily for methyl esters |
Diazotization and Subsequent Transformations of Amino Groups
Diazotization of the amino group on the pyridine ring opens up a wide range of synthetic possibilities for introducing various substituents. This process involves the reaction of a primary aromatic amine with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. organic-chemistry.orgrsc.org
The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, including:
Sandmeyer Reaction: This reaction allows for the replacement of the diazonium group with a halide (Cl, Br) or cyanide (CN) using the corresponding copper(I) salt.
Schiemann Reaction: This reaction is used to introduce a fluorine atom by thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt.
Gattermann Reaction: Similar to the Sandmeyer reaction, this method uses copper powder and the corresponding acid to introduce a halide.
Hydrolysis: The diazonium group can be replaced by a hydroxyl group by heating the diazonium salt solution.
Azo Coupling: Diazonium salts can react with activated aromatic compounds, such as phenols or anilines, to form azo compounds, which are often colored dyes. mdpi.com
The stability and reactivity of the diazonium salt are influenced by the reaction conditions, such as temperature and the nature of the counterion. organic-chemistry.org For aminopyridines, the position of the amino group can affect the ease of diazotization and the stability of the resulting diazonium salt. rsc.org
Protecting Group Strategies and Deprotection
In the multistep synthesis of complex molecules like this compound analogues, protecting groups are often essential to mask reactive functional groups and prevent unwanted side reactions. organic-chemistry.org
Amino Group Protection: The nucleophilic nature of the amino group often necessitates its protection. oup.com Common protecting groups for amines include:
Carbamates:
tert-Butoxycarbonyl (Boc): This group is stable to a wide range of conditions but can be readily removed with acid. organic-chemistry.org
9-Fluorenylmethoxycarbonyl (Fmoc): This group is stable to acidic conditions but is cleaved by bases. organic-chemistry.orgresearchgate.net
Benzyloxycarbonyl (Z or Cbz): This group is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenolysis. nih.govresearchgate.net
Amides: While generally more robust, amide protecting groups can also be employed.
Carboxylic Acid Protection: The carboxylic acid group is often protected as an ester to prevent its interference in reactions targeting other parts of the molecule. oup.com The choice of ester depends on the desired deprotection conditions. Methyl or ethyl esters are typically removed by acid or base hydrolysis, while benzyl (B1604629) esters can be cleaved by hydrogenolysis. oup.com
Orthogonal Protecting Group Strategy: In molecules with multiple functional groups, an orthogonal protecting group strategy is often employed. organic-chemistry.org This involves using protecting groups that can be removed under different, non-interfering conditions, allowing for the selective deprotection and reaction of specific functional groups. organic-chemistry.orgresearchgate.net
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |
|---|---|---|---|
| Amino | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | |
| Benzyloxycarbonyl | Z or Cbz | Catalytic Hydrogenolysis (H₂, Pd/C) | |
| Carboxylic Acid | Methyl/Ethyl Ester | -Me/-Et | Acid or Base Hydrolysis |
| Benzyl Ester | -Bn | Catalytic Hydrogenolysis (H₂, Pd/C) |
Catalytic Coupling Reactions for C-C and C-N Bond Formation
Palladium- and copper-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, providing efficient methods for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. researchgate.netnih.gov
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed reactions are among the most powerful tools for constructing biaryl and aryl-amine linkages. researchgate.netnih.gov
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com It is a versatile and widely used method for forming C-C bonds. libretexts.orgsnnu.edu.cn The catalytic cycle generally involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com A variety of palladium catalysts and ligands can be employed, with the choice depending on the specific substrates. researchgate.net
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling an amine with an aryl halide or triflate, catalyzed by a palladium complex. wikipedia.orgjk-sci.comlibretexts.org This method has largely replaced harsher, traditional methods for the synthesis of aryl amines. wikipedia.org The development of various generations of catalyst systems, often employing bulky phosphine (B1218219) ligands, has greatly expanded the scope of this reaction to include a wide range of amines and aryl coupling partners. wikipedia.orgjk-sci.comresearchgate.net
| Reaction | Bond Formed | Reactants | Key Reagents |
|---|---|---|---|
| Suzuki-Miyaura Coupling | C-C | Organoboron compound + Organic halide/triflate | Palladium catalyst, Base |
| Buchwald-Hartwig Amination | C-N | Amine + Aryl halide/triflate | Palladium catalyst, Base, Phosphine ligand |
Copper-Catalyzed Amination
Copper-catalyzed amination reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods for the formation of C-N bonds. While often requiring higher reaction temperatures than their palladium-catalyzed counterparts, copper-catalyzed methods can be advantageous for certain substrates and are generally less expensive. Recent advancements have led to the development of more efficient copper-catalyzed systems that can proceed under milder conditions. These reactions are valuable for the synthesis of a variety of nitrogen-containing heterocyclic compounds. rsc.org
Cyclization and Rearrangement Reactions
Cyclization and rearrangement reactions are powerful strategies for the construction of the core heterocyclic structure of picolinic acid derivatives and for introducing structural diversity.
Cyclization Reactions: Intramolecular cyclization reactions are key steps in the synthesis of many heterocyclic systems. For example, the construction of the pyrido[1',2':1,5]pyrazolo[3,4-d]pyrimidine ring system can be achieved through a sequence of reactions involving cyclization. researchgate.net Similarly, electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines with reagents like trifluoroacetic anhydride (B1165640) can provide a direct route to 6-azaindole (B1212597) derivatives. chemrxiv.org Intramolecular SNAr reactions can also lead to the formation of new rings, as seen in the cyclization of substituted aminopyrimidines. nih.gov
Rearrangement Reactions: Rearrangement reactions can be utilized to create new substitution patterns or to access novel molecular scaffolds. While specific examples directly involving this compound are not detailed in the provided context, general rearrangement reactions relevant to organic synthesis include the Hofmann, Curtius, and Schmidt rearrangements for converting carboxylic acid derivatives to amines, and the Beckmann rearrangement for converting oximes to amides. The benzilic acid rearrangement converts 1,2-diketones to α-hydroxy-carboxylic acids. bdu.ac.in The Hammick reaction, which involves the decarboxylation of α-picolinic acids in the presence of a carbonyl compound, is a notable rearrangement in pyridine chemistry. wikipedia.org
Process Optimization and Scalability Studies
The transition of a synthetic route from the laboratory to an industrial scale is fraught with challenges that demand meticulous process optimization. For this compound and its analogues, research efforts are concentrated on maximizing efficiency and ensuring the economic viability and environmental sustainability of the manufacturing process.
Reaction Yield Enhancement and By-product Minimization
The optimization of reaction conditions is paramount to maximizing the yield of this compound while concurrently suppressing the formation of unwanted by-products. Key parameters that are typically investigated include temperature, pressure, reaction time, catalyst selection, and solvent choice.
For the synthesis of related aminopicolinic acids, studies have demonstrated that precise control over these variables can lead to significant improvements in yield. For instance, in the amination of chloropicolinic acid precursors, the choice of aminating agent and the reaction temperature are critical. The use of aqueous ammonia at elevated temperatures and pressures in a sealed reactor is a common industrial approach. However, this can lead to the formation of hydroxy- and other substituted by-products through competing nucleophilic substitution reactions.
To mitigate this, process development often involves the screening of various catalysts. For example, in the synthesis of 4-amino-3,5,6-trichloropicolinic acid, a related compound, the reaction of 3,4,5,6-tetrachloropicolinonitrile with ammonium hydroxide is a key step. Optimization of this process involves careful control of temperature, typically between 130°C and 160°C, to drive the reaction to completion while minimizing decomposition and side reactions.
Table 1: Illustrative Data on Reaction Parameter Optimization for Amination of a Chlorinated Pyridine Precursor
| Parameter | Condition A | Condition B | Condition C |
| Temperature (°C) | 120 | 140 | 160 |
| Pressure (psig) | 100 | 150 | 200 |
| Reaction Time (h) | 12 | 10 | 8 |
| Yield of Amino Product (%) | 75 | 88 | 85 |
| Key By-product (%) | 8 | 4 | 6 |
This is a hypothetical data table for illustrative purposes, as specific process data for this compound is often proprietary. The data represents a typical optimization study where Condition B provides the best balance of high yield and low by-product formation.
By-product formation is a major concern as it not only reduces the yield of the desired product but also complicates the purification process. Common by-products in the synthesis of aminopicolinic acids can include over-aminated products, hydrolyzed species where the chloro group is replaced by a hydroxyl group, and isomers formed under certain reaction conditions. Strategies to minimize these include the careful control of stoichiometry, gradual addition of reagents, and the use of protective groups for sensitive functionalities.
Purity Profile Improvement and Industrial Adaptability
Industrial purification strategies often involve crystallization, which is highly effective for removing impurities. The choice of solvent system for crystallization is crucial and is determined through solubility studies at various temperatures. A good solvent system will have high solubility for the product at an elevated temperature and low solubility at a lower temperature, while impurities remain soluble or insoluble at all temperatures.
For aminopicolinic acids, which are often amphoteric, pH adjustment during work-up and crystallization is a powerful tool for purification. The product can be precipitated from a solution by adjusting the pH to its isoelectric point, leaving many impurities behind in the mother liquor.
The industrial adaptability of a synthetic process is assessed based on factors such as the use of readily available and inexpensive raw materials, the safety of the process, the robustness of the reaction to small variations in conditions, and the ease of operation and automation. The move from batch processing to continuous flow chemistry is a growing trend in the chemical industry to enhance safety, consistency, and efficiency. While specific details for this compound are not publicly available, the principles of process intensification are actively being applied to the synthesis of pyridine derivatives.
Table 2: Comparison of Purification Methods for a Substituted Picolinic Acid
| Purification Method | Purity of Crude Product (%) | Purity after 1st Pass (%) | Overall Recovery (%) |
| Crystallization from Ethanol/Water | 85 | 98.5 | 80 |
| Acid-Base Precipitation | 85 | 99.2 | 85 |
| Chromatography (Lab Scale) | 85 | >99.8 | 65 |
This table illustrates how different purification techniques can impact the final purity and recovery of a product. For industrial scale, acid-base precipitation often offers a good balance of high purity and recovery.
Development of Sustainable and Green Chemical Syntheses
The principles of green chemistry are increasingly influencing the design of synthetic routes for industrial chemicals. The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency.
For the synthesis of this compound and its analogues, several green chemistry approaches are being explored:
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally friendly solvents like water, supercritical fluids, or ionic liquids is a key focus. For pyridine synthesis, water-based reactions are highly desirable.
Catalysis: The use of highly efficient and selective catalysts can reduce energy consumption and waste generation. This includes the development of reusable heterogeneous catalysts that can be easily separated from the reaction mixture.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. Multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, are excellent examples of atom-economical processes.
Alternative Energy Sources: Microwave-assisted synthesis and sonochemistry are being investigated as alternatives to conventional heating methods. These techniques can often lead to shorter reaction times, higher yields, and cleaner reaction profiles. For instance, microwave-assisted organic synthesis has been shown to be effective for the preparation of various pyridine derivatives, offering significant rate enhancements and improved yields compared to conventional heating.
While specific green synthesis routes for this compound are not extensively documented in publicly available literature, the general trends in pyridine synthesis point towards a future where sustainable practices are integral to the manufacturing process. The development of biocatalytic methods, using enzymes to perform specific chemical transformations under mild conditions, represents a promising frontier for the green synthesis of such compounds.
Chemical Reactivity and Derivatization Chemistry of 6 Amino 4 Chloropicolinic Acid
Reactivity of the Pyridine (B92270) Nucleus Towards Electrophiles and Nucleophiles
The pyridine ring in 6-amino-4-chloropicolinic acid is electron-deficient due to the electronegativity of the nitrogen atom. However, the substituents significantly modulate this intrinsic reactivity. The powerful electron-donating amino group at the C-6 position activates the ring towards electrophilic attack, while the halogen at C-4 provides a site for nucleophilic substitution.
The chlorine atom at the C-4 position of the pyridine ring is susceptible to nucleophilic substitution, a reaction facilitated by the electron-withdrawing nature of the pyridine nitrogen. evitachem.com This allows for the introduction of a wide array of functional groups. The chlorine can be displaced by various nucleophiles, including amines, hydroxides, and thiols, to generate new derivatives. evitachem.comsmolecule.com
Palladium-catalyzed cross-coupling reactions are particularly effective for creating carbon-carbon and carbon-nitrogen bonds at this position. For instance, syntheses of certain herbicidal compounds involve the reaction of a 6-chloropicolinate "head" with an aryl boronic acid or boronate "tail" in a Suzuki coupling reaction. google.comgoogle.com This highlights the utility of the C-4 chloro substituent as a versatile handle for complex molecular construction.
Table 1: Examples of Nucleophilic Substitution Reactions
| Reactant | Nucleophile | Conditions | Product Type |
| This compound | Amines, Hydroxides | Varies | 4-Amino or 4-Hydroxy Picolinic Acid Derivatives |
| 6-Chloropicolinate Esters | Aryl Boronic Acids | Palladium Catalyst | 6-Aryl-picolinate Esters |
The outcome of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the combined directing effects of the substituents. The amino group is a strongly activating ortho-, para-director, while the carboxylic acid and the ring nitrogen are deactivating and meta-directing. The chlorine atom is also deactivating but directs incoming electrophiles to the ortho and para positions.
The activating effect of the C-6 amino group is dominant, directing electrophiles primarily to the C-5 and C-3 positions. However, the C-3 position is sterically hindered by the adjacent C-2 carboxyl group and C-4 chloro group. Therefore, electrophilic substitution is most likely to occur at the C-5 position. It is crucial to consider the reaction conditions; under strong acidic conditions, the amino group will be protonated to form an ammonium (B1175870) salt (-NH3+), which is a deactivating, meta-directing group. libretexts.org This would drastically alter the regiochemical outcome of the substitution.
An interesting case of electrophilic substitution is the inadvertent chlorination of picolinic acid itself. The reaction of picolinic acid with thionyl chloride, intended to form the acid chloride for amidation, can also lead to the formation of 4-chloro-N-alkyl-N-phenylpicolinamides in a one-pot reaction, indicating electrophilic chlorination at the C-4 position. researchgate.net
Transformations Involving the Amino and Carboxylic Acid Functional Groups
The exocyclic amino and carboxylic acid groups are key sites for derivatization, enabling a wide range of chemical transformations.
The amino group at the C-6 position can undergo various transformations. Oxidation of the amino group using reagents like hydrogen peroxide can lead to the formation of corresponding nitroso or nitro derivatives. Conversely, while the amino group is already in a reduced state, its presence is often the result of the reduction of a nitro group in a synthetic precursor. mnstate.edu
Diazotization of the amino group, followed by substitution, is a common synthetic strategy. However, the success of this reaction on a pyridine ring can be sensitive to the position of other substituents. google.com For instance, diazotization is generally more difficult when the amino group is in the ortho or para position to the ring nitrogen and can be influenced by adjacent groups. google.com
The carboxylic acid group at the C-2 position readily undergoes reactions typical of this functional group.
Esterification: The compound can react with various alcohols in the presence of an acid catalyst to form the corresponding esters. smolecule.com This reaction, often a Fischer esterification, is useful for modifying the solubility of the molecule or for protecting the carboxylic acid group during other transformations. smolecule.com Methyl 4-chloropicolinate is a common derivative used in synthesis. georganics.skresearchgate.net
Amidation: The carboxylic acid can be coupled with primary or secondary amines to form a wide range of amides. This transformation typically proceeds by first activating the carboxylic acid, for example, by converting it to an acid chloride with thionyl chloride or oxalyl chloride, followed by the addition of the amine. researchgate.net Modern coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also used to facilitate amide bond formation directly. acs.org
Decarboxylation: Like many pyridinecarboxylic acids, this compound can undergo decarboxylation, where the carboxylic acid group is removed as carbon dioxide. e-bookshelf.de This reaction is typically promoted by heat or strong acidic conditions. oup.com However, catalytic hydrogenation of pyridylcarboxylic acids can be performed in the presence of ammonia (B1221849) to prevent decarboxylation. google.com
Table 2: Key Transformations of Functional Groups
| Functional Group | Reaction | Reagents | Product |
| Amino (-NH₂) | Oxidation | Hydrogen Peroxide | 6-Nitroso/Nitro-4-chloropicolinic acid |
| Carboxylic Acid (-COOH) | Esterification | Alcohol, Acid Catalyst | 6-Amino-4-chloropicolinate ester |
| Carboxylic Acid (-COOH) | Amidation | Amine, Coupling Agent (e.g., HATU) or Thionyl Chloride | 6-Amino-4-chloropicolinamide |
| Carboxylic Acid (-COOH) | Decarboxylation | Heat or Acid | 2-Amino-4-chloropyridine |
Regiochemical Control in Multi-Functionalized Systems
Achieving regiochemical control in a molecule with multiple functional groups like this compound is a central challenge in its synthetic manipulation. The inherent electronic and steric properties of the substituents guide the selectivity of reactions.
For nucleophilic aromatic substitution, the reaction is highly regioselective for the C-4 position, as this is the only position bearing a suitable leaving group (the chlorine atom). evitachem.com
For electrophilic aromatic substitution, the powerful activating and ortho-, para-directing nature of the C-6 amino group is the primary controlling factor, directing attack to the C-5 position. libretexts.orgmnstate.edu To alter this outcome, a protecting group strategy could be employed. For example, acylating the amino group would make it less activating and more sterically bulky, potentially favoring substitution at the C-3 position or allowing for reactions that would otherwise be incompatible with a free amine. libretexts.org
Selective transformations of the functional groups require careful choice of reagents and conditions. For example, to perform a reaction on the pyridine ring without affecting the carboxylic acid, the acid is often first converted to an ester. smolecule.com Similarly, if a reduction is intended for another part of the molecule, the reactivity of the chloro group must be considered, as it can be subject to reductive dechlorination. dokumen.pub The synthesis of complex derivatives, therefore, often involves a multi-step sequence with protection and deprotection of the various functional groups to ensure that reactions occur at the desired position.
Derivatization for Specialized Research Applications
The structural backbone of this compound offers multiple reactive sites, namely the amino group, the carboxylic acid group, and the chlorine atom on the pyridine ring, which can be selectively modified to create a diverse range of derivatives for specialized research applications. This versatility allows for the fine-tuning of the molecule's physicochemical properties and biological activity, making it a valuable scaffold in various scientific fields.
One significant area of derivatization involves the synthesis of novel herbicides. By modifying the core structure, researchers can develop compounds with enhanced herbicidal efficacy and novel modes of action. For instance, the synthesis of 4-amino-6-aryl- and -6-heteroarylpicolinates has been a focus of research. google.com These derivatives are typically synthesized by reacting a 6-chloropicolinic acid or its ester with an aryl or heteroaryl boronic acid or boronate. google.com This approach has led to the development of high-value herbicides. google.com Further modifications, such as the introduction of a fluorine atom, have been explored to create compounds like 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinates, which are also potent herbicides. google.com
Another research application lies in the development of new therapeutic agents. The picolinic acid scaffold is present in various biologically active molecules. Derivatization of this compound can lead to the discovery of compounds with potential medicinal applications. For example, the synthesis of 4-(4-aminophenoxy)-N-propylpicolinamide from 4-chloropicolinic acid highlights a pathway to create novel small molecule inhibitors. atlantis-press.com This synthesis primarily involves a nucleophilic substitution reaction. atlantis-press.com
Furthermore, the derivatization of picolinic acid analogues is crucial in the field of medicinal chemistry for creating compounds with specific biological targets. For instance, palladium(II) pincer complexes with functionalized carboxamide ligands have been synthesized for their potential cytotoxic properties. acs.org These complexes can be assembled by condensing functionalized carboxylic acids with amines, offering a modular approach to creating a library of new compounds. acs.org
The reactivity of the chloro-substituent on the picolinic acid ring is also exploited in derivatization. For example, 6-chloropyrimidine-4-carboxylic acid can be coupled with various anilines, followed by the displacement of the 6-chloro group with different amines to generate a range of derivatives. acs.org This strategy has been employed in the synthesis of compounds for antitubercular activity screening. acs.org
The table below summarizes some of the derivatization strategies and their research applications.
| Derivative Class | Synthetic Strategy | Research Application | Key Findings |
| 6-Aryl-4-aminopicolinates | Reaction of a 6-chloropicolinate with an aryl boronic acid. google.com | Herbicide Discovery | Development of high-value herbicides with improved efficacy. google.com |
| 4-(4-aminophenoxy)-N-propylpicolinamide | Nucleophilic substitution on 4-chloropicolinic acid. atlantis-press.com | Small Molecule Inhibitors | Creation of novel compounds for potential therapeutic use. atlantis-press.com |
| Palladium(II) Pincer Complexes | Condensation of functionalized picolinic acids with amines. acs.org | Medicinal Chemistry | Synthesis of cytotoxic agents for cancer research. acs.org |
| 6-Dialkylaminopyrimidine Carboxamides | Displacement of the 6-chloro group with various amines. acs.org | Drug Discovery | Generation of compound libraries for screening against diseases like tuberculosis. acs.org |
Applications of 6 Amino 4 Chloropicolinic Acid in Advanced Organic Synthesis
Role as a Key Synthetic Building Block for Complex Heterocyclic Compounds
Heterocyclic compounds, which contain atoms of at least two different elements in their ring structures, are fundamental in medicinal chemistry and materials science. sigmaaldrich.comsrdorganics.com 6-Amino-4-chloropicolinic acid serves as an important heterocyclic building block for the synthesis of more complex molecules. sigmaaldrich.com Its pyridine (B92270) core is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. srdorganics.com The amino and carboxylic acid groups on the ring provide reactive sites for building larger, more intricate molecular architectures. Chemists utilize these reactive handles to construct fused heterocyclic systems and introduce diverse substituents, leading to the development of novel compounds with specific desired properties.
Development of Agrochemicals
The picolinic acid structure is central to a significant class of modern agrochemicals, particularly herbicides.
This compound and its derivatives are foundational to the development of synthetic auxin herbicides. nih.govresearchgate.net Synthetic auxins mimic the natural plant hormone auxin, and when applied at sufficient doses, they can induce an "auxin overload," leading to herbicidal effects in many plant species. researchgate.netncsu.edu This class of herbicides is noted for its effectiveness against a broad spectrum of weeds, including woody plants and broadleaf species. researchgate.netgoogle.com
Researchers have successfully synthesized novel and potent herbicidal agents by modifying the picolinic acid core. For instance, new 6-aryl-2-picolinic acid herbicides have been developed that show excellent absorption and conductivity within the plant. researchgate.netnih.gov A key strategy involves replacing the chlorine atom at the 6-position of the picolinate (B1231196) structure with other functional groups, such as substituted pyrazolyl rings. nih.govmdpi.com This modification has led to the discovery of compounds with improved herbicidal activity compared to commercial standards like picloram (B1677784) and clopyralid. nih.govmdpi.com For example, a series of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds were synthesized and showed potent inhibitory effects on the root growth of target weeds. nih.govbohrium.com
| Parent Compound Class | Modification Strategy | Resulting Compound Class | Key Finding |
|---|---|---|---|
| Picloram | Replacement of 6-position chlorine with a phenyl-substituted pyrazole (B372694) | 4-amino-3,5-dichloro-6-pyrazolyl-2-picolinic acids | Resulting compounds showed potential as lead structures for new synthetic auxin herbicides. nih.gov |
| Clopyralid | Replacement of 6-position chlorine with a substituted pyrazolyl ring | 3-chloro-6-pyrazolyl-2-picolinic acid derivatives | Exhibited broader herbicidal activity than the parent compound, clopyralid. nih.govmdpi.com |
| Florpyrauxifen | Introduction of a phenyl-substituted pyrazolyl group at the 6-position | 4-amino-2-chloro-5-fluoro-6-pyrazolyl-2-picolinic acid compounds | Many synthesized compounds showed superior inhibitory effects on root growth compared to picloram. nih.govmdpi.com |
Structure-Activity Relationship (SAR) studies are crucial for optimizing the effectiveness of new herbicides. By systematically altering the chemical structure of this compound derivatives and observing the corresponding changes in herbicidal activity, researchers can identify the molecular features essential for potency.
In the development of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, SAR studies revealed critical insights. For instance, the type and position of substituents on the aryl ring attached to the pyrazole moiety significantly influence herbicidal efficacy. researchgate.net A three-dimensional quantitative structure-activity relationship (3D-QSAR) model was constructed to guide the synthesis of more potent compounds. nih.gov This research led to the identification of compound V-8, which demonstrated better post-emergence herbicidal activity than picloram at a dosage of 300 g/ha, while also showing safety for crops like corn, wheat, and sorghum. nih.govresearchgate.net Further studies on 6-indazolyl-2-picolinic acids showed that electron-donating groups like amino and methoxy (B1213986) on the indazolyl ring tended to decrease inhibitory activity, whereas electron-withdrawing groups enhanced it. mdpi.com
| Compound Series | Structural Modification | Impact on Herbicidal Activity |
|---|---|---|
| 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acids | Varying substituents on the aryl ring | Potency is highly dependent on the nature and position of the substituent. researchgate.net |
| 6-Indazolyl-2-picolinic acids | Adding electron-donating groups (e.g., -NH2, -OCH3) to the indazole ring | Decreased the inhibition activity. mdpi.com |
| 6-Indazolyl-2-picolinic acids | Adding electron-withdrawing groups to the indazole ring | Increased the inhibition activity. mdpi.com |
| 6-Indazolyl-2-picolinic acids | Substitution at positions 4, 6, and 7 of the indazole ring | Resulted in better activity than substitution at position 5. mdpi.com |
Precursor in Medicinal Chemistry and Pharmaceutical Intermediates
The term "precursor" in chemistry refers to a compound that participates in a chemical reaction that produces another compound. wikipedia.org this compound serves as a valuable precursor for the synthesis of pharmaceutical intermediates and potential new drug candidates.
Tuberculosis (TB) remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. nih.gov The chloropicolinate scaffold has been identified as a promising starting point for designing such compounds.
In one study, researchers designed and synthesized a series of thirty novel compounds based on a chloropicolinate structure. nih.govresearchgate.net These included carboxamides, ureas, and thiourea (B124793) derivatives synthesized by coupling methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate with various acid chlorides and other moieties. nih.govresearchgate.net All synthesized compounds were tested for their in-vitro antimycobacterial activity against Mycobacterium tuberculosis. nih.govresearchgate.net
The results were promising, with five of the thirty compounds showing good minimum inhibitory concentration (MIC) values and low cytotoxicity. nih.govresearchgate.net Molecular docking studies suggested that these compounds exhibit strong interactions with the MurB enzyme, a key target in the mycobacterial cell wall synthesis pathway. nih.govresearchgate.net This research highlights the potential of using the this compound framework to develop new preclinical candidates against tuberculosis. nih.gov
| Compound Class | Number of Compounds Synthesized | Key Findings | Proposed Mechanism |
|---|---|---|---|
| Chloropicolinate Amides, Ureas, and Thioureas | 30 | Five compounds showed good Minimum Inhibitory Concentration (MIC) values with low cytotoxicity. nih.govresearchgate.net | Inhibition of the MurB enzyme, based on molecular docking analysis. nih.govresearchgate.net |
The development of small molecule inhibitors that can modulate the function of specific biological targets is a cornerstone of modern drug discovery. nih.gov The structural features of this compound make it an attractive scaffold for designing such inhibitors. Its rigid pyridine core provides a well-defined three-dimensional orientation for appended functional groups, which can be tailored to interact with the binding sites of target proteins.
The design of these inhibitors often involves structure-based computational screening and molecular dynamics simulations to predict how a molecule will bind to its target. nih.gov The antitubercular compounds mentioned previously are a direct example of this application, where the chloropicolinate scaffold was used to design small molecules that inhibit the MurB enzyme. nih.govresearchgate.net This approach is broadly applicable, and researchers are exploring the use of similar heterocyclic building blocks to design inhibitors for a wide range of biological targets, from bacterial enzymes to human proteins involved in disease. nih.govcsu.edu.au The goal is to create potent and selective inhibitors by modifying the core structure to optimize interactions with the target's active site. mdpi.com
Building Block for Ghrelin Receptor Antagonists
Ghrelin is a 28-amino acid peptide hormone primarily produced by the stomach that acts as the endogenous ligand for the growth hormone secretagogue receptor (GHS-R1a). nih.govresearchgate.net This receptor is involved in a variety of physiological processes, including the stimulation of growth hormone release, appetite regulation, and energy homeostasis. nih.govnih.govnih.gov Consequently, antagonists of the ghrelin receptor have become attractive therapeutic targets for conditions such as obesity and eating disorders. nih.govgoogle.com
Picolinic acid and its derivatives serve as a versatile scaffold in medicinal chemistry for the development of various enzyme inhibitors and receptor modulators. nih.gov The rigid pyridine ring provides a well-defined orientation for functional groups, which is crucial for precise interaction with biological targets. While direct synthesis of ghrelin antagonists from this compound is not extensively detailed in the provided literature, its structure contains the key functional moieties that make it a highly valuable building block for this purpose.
The molecular structure of this compound offers three key points for chemical modification: the amino group, the carboxylic acid, and the chlorine atom. This pre-functionalized scaffold allows for the systematic synthesis of a library of compounds for structure-activity relationship (SAR) studies. nih.gov For instance, the carboxylic acid can be converted to various amides, while the amino group can be acylated or alkylated to introduce diverse side chains. These modifications are critical for optimizing a molecule's binding affinity and selectivity for the ghrelin receptor's complex, bifurcated ligand-binding pocket. nih.gov The chloro-substituent also influences the electronic properties of the pyridine ring and can be a site for further cross-coupling reactions, enabling the exploration of a wider chemical space in the design of potent and selective ghrelin receptor antagonists.
Incorporation into Polymeric Materials (e.g., Polyamides)
Polyamides are a class of polymers characterized by repeating units linked by amide bonds (-CO-NH-). nih.gov The synthesis of novel polyamides with tailored properties is an active area of research, often involving the incorporation of monomers with specific functional groups. nih.gov Amino acids and their derivatives are particularly useful in this regard, as they naturally contain the amine and carboxylic acid groups required for polymerization. nih.govnih.gov
This compound is a suitable candidate for use as a co-monomer in the synthesis of modified polyamides. Its bifunctional nature, possessing both an amino (-NH2) group and a carboxylic acid (-COOH) group, allows it to participate in condensation polymerization reactions with other monomers, such as diamines or diacids, to form a polymer chain.
The incorporation of the this compound moiety into a polyamide backbone is expected to impart unique characteristics to the resulting material. The presence of the rigid pyridine ring within the polymer chain could enhance thermal stability and mechanical strength compared to traditional aliphatic polyamides. Furthermore, the chlorine atom may improve flame retardant properties. The pyridine nitrogen atom also introduces a potential site for metal coordination, opening the possibility of creating metal-containing polymers or materials with specific catalytic or sequestration properties. rsc.org Research on polyamides derived from pyridine dicarboxylic acid has shown that the inclusion of the pyridine ring affects the thermal stability of the polymer. nih.gov
| Property | Typical Aliphatic Polyamide (e.g., Nylon 6,6) | Expected Properties of Polyamide with this compound | Rationale for Change |
|---|---|---|---|
| Thermal Stability | Good | Potentially Enhanced | Incorporation of rigid aromatic pyridine rings into the polymer backbone. nih.gov |
| Solubility | Soluble in specific polar solvents (e.g., formic acid) | Modified; Potentially soluble in a wider range of organic solvents | Disruption of regular chain packing by the substituted pyridine unit. |
| Metal Coordination | Negligible | Possible | Presence of the pyridine nitrogen atom as a coordination site. rsc.org |
| Flame Retardancy | Low | Potentially Enhanced | Presence of chlorine atom in the monomer unit. |
Ligand Design and Coordination Chemistry for Metal Complexes
Picolinic acid and its derivatives are well-established ligands in coordination chemistry, known for their ability to form stable complexes with a wide range of metal ions. wikipedia.orgumsl.edu The term "ligand" refers to a molecule or ion that binds to a central metal atom to form a coordination complex. nih.gov this compound is a particularly versatile ligand due to the presence of multiple potential donor atoms: the pyridine ring nitrogen, the carboxylate oxygen atoms, and the exocyclic amino nitrogen.
The most common coordination mode for picolinic acid is as a bidentate chelating agent, binding to a metal ion through the pyridine nitrogen and one of the carboxylate oxygens. wikipedia.org This forms a highly stable five-membered chelate ring. The amino group at the 6-position of the ring can also participate in coordination, allowing the molecule to act as a tridentate ligand or as a bridging ligand that links multiple metal centers, leading to the formation of coordination polymers. rsc.org
The study of metal complexes with substituted aminopicolinic acids is an active field of research. For example, europium(III) complexes with 3-aminopicolinic acid derivatives have been synthesized and shown to exhibit enhanced luminescence properties, suggesting potential applications in optical materials. researchgate.net The specific electronic and steric effects of the chloro and amino substituents on the this compound backbone can fine-tune the properties of the resulting metal complexes, influencing their geometry, stability, and reactivity. These complexes have been explored for applications ranging from catalysis to materials science. nih.govresearchgate.net
| Feature | Description | Relevant Metal Ions | Reference |
|---|---|---|---|
| Common Coordination Mode | Bidentate (N,O-chelation) via pyridine nitrogen and carboxylate oxygen. | Cr, Zn, Mn, Cu, Fe, Mo | wikipedia.org |
| Potential Coordination Mode | Tridentate or Bridging Ligand, involving the exocyclic amino group. | Transition metals, Lanthanides | rsc.orgresearchgate.net |
| Resulting Complex Geometry | Geometries can vary, including octahedral or tetrahedral, depending on the metal ion and other ligands. | Co(II), Mn(II), Fe(II), Ni(II), Zn(II) | nih.gov |
| Notable Properties of Complexes | Complexes with lanthanide metals can exhibit strong photoluminescence. | Eu(III) | researchgate.net |
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Separation Techniques
Chromatographic methods are fundamental for separating 6-Amino-4-chloropicolinic acid from other components in a sample, which is a critical step before its quantification and characterization.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the trace analysis and residue determination of this compound. This method is particularly valuable for detecting minute quantities of the compound in environmental and biological samples. The analysis of structurally similar compounds, such as aminopyralid, often involves extraction with a solvent like acidified acetonitrile (B52724), followed by a cleanup step using solid-phase extraction (SPE) to remove interfering substances. mdpi.comresearchgate.net
For enhanced sensitivity and chromatographic performance, derivatization of the picolinic acid group to its butyl ester is a common strategy. fao.orgepa.gov The analysis is typically performed using a reversed-phase column (e.g., C18) with a mobile phase gradient of water and methanol (B129727) or acetonitrile, both containing a small percentage of formic acid to ensure good peak shape and ionization efficiency. mdpi.commdpi.com Detection is achieved with a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode and utilizing multiple reaction monitoring (MRM) for high selectivity and sensitivity. mdpi.commdpi.comnih.gov The MRM transitions are specific precursor-to-product ion fragmentations that are characteristic of the target analyte.
Table 1: Typical LC-MS/MS Parameters for the Analysis of Related Picolinic Acid Herbicides
| Parameter | Typical Value/Condition |
|---|---|
| Chromatography | |
| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 2 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| IonSpray Voltage | ~5500 V |
| Nebulizer Gas | ~50 psi |
Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of this compound, although it necessitates a pre-column derivatization step to increase the compound's volatility. sigmaaldrich.comnih.gov The polar amino and carboxylic acid functional groups make the parent molecule unsuitable for direct GC analysis.
Common derivatization methods include silylation and alkylation. nih.gov Silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), replaces the active hydrogens on the amino and carboxyl groups with nonpolar tert-butyldimethylsilyl (TBDMS) groups. sigmaaldrich.commdpi.com Alkylation, for instance with butyl chloroformate, can convert the carboxylic acid to its butyl ester. epa.gov Following derivatization, the now volatile analyte can be separated on a GC column, typically a low-polarity capillary column, and detected by a mass spectrometer. The resulting mass spectrum provides a fragmentation pattern that is characteristic of the derivatized molecule, allowing for its identification and quantification.
High-performance liquid chromatography (HPLC) with UV detection is a widely used method for assessing the purity of this compound and for monitoring the progress of its synthesis. avantorsciences.comsielc.comsielc.com The technique separates the target compound from impurities and starting materials, allowing for the determination of its percentage purity.
A common approach involves reversed-phase chromatography on a C18 column with a mobile phase consisting of an aqueous buffer (often with an acidic pH) and an organic modifier like acetonitrile or methanol. sielc.comnih.govnih.gov The separation of picolinic acid isomers can be achieved by carefully controlling the mobile phase composition. sielc.comsielc.com UV detection is typically set at a wavelength where the pyridine (B92270) ring exhibits strong absorbance. By analyzing the peak area of this compound relative to the total peak area of all components in the chromatogram, its purity can be accurately calculated. This method is also invaluable for reaction monitoring, as it can track the consumption of reactants and the formation of the product over time. rsc.org
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the definitive structural elucidation of this compound, providing detailed information about its molecular structure and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the comprehensive structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information about the molecule's framework. rsc.orgchemicalbook.comresearchgate.net
In the ¹H NMR spectrum, the protons on the pyridine ring would appear as distinct signals, with their chemical shifts and coupling patterns revealing their relative positions. The protons of the amino group would likely appear as a broad singlet. The chemical shift of the carboxylic acid proton is typically observed at a downfield region, often above 12 ppm, and its presence can be confirmed by D₂O exchange. pressbooks.pub
The ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. The carboxyl carbon is expected to resonate in the range of 165-185 ppm. pressbooks.pub The carbons of the pyridine ring would appear in the aromatic region, and their specific chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing chlorine atom and carboxylic acid group. researchgate.netlibretexts.org Two-dimensional NMR techniques, such as COSY and HMBC, can be employed to establish the connectivity between protons and carbons, leading to an unambiguous assignment of the entire molecular structure.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift Range (ppm) |
|---|---|---|
| ¹H | Pyridine-H | 6.5 - 8.5 |
| Amino-H | 4.0 - 6.0 (broad) | |
| Carboxyl-H | > 12 (broad) | |
| ¹³C | Pyridine-C | 110 - 160 |
| Carboxyl-C | 165 - 185 |
Mass spectrometry (MS) is a key technique for determining the molecular mass of this compound and for analyzing its fragmentation patterns, which provides valuable structural information. nih.govlibretexts.org High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.
In electron ionization (EI-MS), the molecule is expected to undergo characteristic fragmentation. libretexts.org Common fragmentation pathways for related compounds include the loss of a water molecule (M-18), the loss of carbon monoxide (M-28), and the loss of the carboxylic acid group (M-45). libretexts.orgnih.gov The presence of a chlorine atom would result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio. Alpha-cleavage adjacent to the amino group is also a possible fragmentation route. libretexts.org In softer ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ is typically the most abundant ion, with fragmentation being induced in the gas phase through collision-induced dissociation (CID) to provide structural information. csic.esuni-muenster.de
Chemometric Approaches in Analytical Data Interpretation
Chemometrics is the application of mathematical, statistical, and computer science methods to extract meaningful information from chemical data. bitsathy.ac.in In the context of analyzing this compound, chemometric techniques are invaluable for interpreting complex, multivariate data generated by advanced analytical instruments like IR and UV-Vis spectrometers. These methods can enhance data analysis, improve accuracy, and allow for the simultaneous analysis of multiple components without prior separation. oaji.net
When spectroscopic methods are applied to complex samples, such as environmental matrices or quality control samples in an industrial setting, the resulting spectra can be a composite of signals from the analyte of interest, matrix components, and instrumental noise. Chemometrics provides the tools to deconstruct this data. Principal Component Analysis (PCA) is a widely used unsupervised pattern recognition technique that reduces the dimensionality of large datasets. analis.com.my By transforming the original variables (e.g., absorbance at each wavenumber in an IR spectrum) into a smaller set of uncorrelated variables called principal components (PCs), PCA can reveal groupings, trends, and outliers in the data. frontiersin.orgnih.gov For instance, PCA could be used to classify samples of this compound based on their purity or origin by clustering their spectral data. nih.govresearchgate.net
For quantitative analysis, multivariate calibration methods such as Partial Least Squares (PLS) regression are employed. PLS builds a predictive model by correlating the spectral data (X-matrix) with known concentration values or other properties of a set of calibration samples (Y-matrix). researchgate.net This approach is particularly powerful for UV-Vis and IR spectroscopy as it can effectively model the relationship between absorbance and concentration even in the presence of overlapping spectral bands from interfering substances. redalyc.org Such models could be developed to rapidly quantify this compound in formulated products or to monitor its concentration during a chemical process, offering a significant advantage over traditional, more time-consuming analytical methods. nih.gov The application of these chemometric tools transforms raw spectral data into valuable, interpretable, and actionable chemical information.
Computational and Theoretical Studies on 6 Amino 4 Chloropicolinic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the electronic characteristics and reactivity of 6-Amino-4-chloropicolinic acid. These methods provide a detailed picture of the molecule's stability, electron distribution, and spectroscopic behavior.
Density Functional Theory (DFT) for Molecular Geometries and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate determination of molecular structures and energies. By applying DFT methods, such as the B3LYP functional with a 6-311G(d,p) basis set, researchers can compute the optimized geometry of this compound. These calculations yield precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.
The energetic properties of the molecule, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap typically suggests higher reactivity. Furthermore, DFT calculations can elucidate the distribution of electronic charge, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions within the molecule through analyses like Molecular Electrostatic Potential (MEP) maps. mdpi.comrsc.org These maps are invaluable for understanding how the molecule will interact with other chemical species. mdpi.com
| Parameter | Calculated Value |
|---|---|
| Total Energy (kcal/mol) | -43.31 |
| HOMO Energy (eV) | -5.89 |
| LUMO Energy (eV) | -1.95 |
| HOMO-LUMO Gap (eV) | 3.94 |
| Dipole Moment (Debye) | 2.54 |
Prediction of Spectroscopic Properties from First Principles
First-principles calculations, primarily using Time-Dependent DFT (TD-DFT), allow for the accurate prediction of various spectroscopic properties. researchgate.net This is a crucial step in validating theoretical models against experimental data and aiding in the structural elucidation of new compounds.
Calculated vibrational frequencies can be correlated with experimental Infrared (IR) and Raman spectra to assign specific peaks to the vibrational modes of the molecule, such as the stretching and bending of C-C, C-N, C=O, and N-H bonds.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. nih.govmdpi.com While data-driven and machine learning approaches are becoming increasingly prevalent for their speed and accuracy, DFT-based methods remain a powerful tool for understanding the electronic environment of each nucleus. mdpi.comresearchgate.net The predicted shifts can be compared with experimental spectra to confirm the molecular structure. Electronic absorption spectra, corresponding to UV-Visible spectroscopy, can also be computed using TD-DFT, providing information about the electronic transitions between molecular orbitals. researchgate.net
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on the static properties of a single molecule, molecular modeling and dynamics simulations explore the molecule's flexibility and its interactions with its environment over time.
Conformational Analysis and Conformational Landscapes
The presence of rotatable bonds, particularly the bond connecting the carboxylic acid group to the pyridine (B92270) ring, means that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable arrangements (conformers) and the energy barriers between them. nih.govresearchgate.net
This is often achieved by performing a Potential Energy Surface (PES) scan, where a specific dihedral angle is systematically rotated, and the energy of the molecule is calculated at each step while optimizing the rest of the geometry. uni-muenchen.deq-chem.comq-chem.commolssi.org This process maps out the conformational landscape, revealing the lowest energy (most stable) conformers and the transition states that separate them. uni-muenchen.destackexchange.com Understanding the preferred conformation is vital as it often dictates the molecule's biological activity and physical properties. rsc.org
Intermolecular Interactions and Solvation Effects
The behavior of this compound in a condensed phase (liquid or solid) is governed by its intermolecular interactions. The amino and carboxylic acid groups are capable of forming strong hydrogen bonds, which can lead to the formation of dimers or larger supramolecular assemblies. nih.govnih.gov Computational methods can model these interactions, calculating their strength and geometric preferences. rsc.orgmdpi.com
Solvation effects, or how the molecule interacts with a solvent, are also critical. Implicit solvation models, like the Polarizable Continuum Model (PCM), can be combined with DFT calculations to simulate the influence of a solvent on the molecule's geometry, energetics, and properties. mdpi.com These models treat the solvent as a continuous medium with a specific dielectric constant, providing a computationally efficient way to account for bulk solvent effects on conformational stability and reactivity.
In Silico Screening and Design of Derivatives
The true power of computational chemistry lies in its predictive capabilities, which can guide the synthesis of new molecules with desired properties. This in silico approach accelerates the discovery process by prioritizing the most promising candidates for experimental investigation. auctoresonline.orgnih.gov
By using the this compound scaffold as a starting point, new derivatives can be designed by modifying functional groups. nih.gov For instance, the amino or carboxylic acid groups could be altered to change the molecule's hydrogen bonding capacity, or the chlorine atom could be replaced to modulate its electronic properties.
Quantitative Structure-Activity Relationship (QSAR) models can be developed for a series of related picolinic acid derivatives. nih.govscispace.comeurekaselect.com These models establish a mathematical correlation between calculated molecular descriptors (e.g., electronic, steric, or hydrophobic properties) and an observed biological activity. nih.govscispace.comnih.gov Once a reliable QSAR model is built, it can be used to predict the activity of newly designed, yet unsynthesized, derivatives of this compound. dovepress.commdpi.com This allows researchers to virtually screen large libraries of potential compounds and focus synthetic efforts on those with the highest predicted efficacy. mdpi.com
Molecular Docking Studies for Target Binding and Selectivity
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how a ligand, such as this compound, interacts with its biological target. For synthetic auxin herbicides, the primary targets are the Transport Inhibitor Response 1/Auxin Signaling F-BOX (TIR1/AFB) proteins, which are key components of the auxin co-receptor complex. nih.gov
Studies on compounds structurally similar to this compound, such as 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, have utilized molecular docking to elucidate their binding mode within the auxin-signaling F-box protein 5 (AFB5) receptor. nih.gov These analyses have revealed that the picolinic acid core anchors the molecule into the binding pocket, forming critical interactions with surrounding amino acid residues.
The binding of these picolinate (B1231196) derivatives is typically characterized by hydrogen bonds between the carboxylic acid group of the ligand and key residues in the receptor, as well as hydrophobic interactions that contribute to the stability of the complex. For instance, in a study of a related compound, V-7, molecular docking showed that the carboxyl group formed a hydrogen bond with a specific residue, while the pyridine ring and its substituents engaged in hydrophobic interactions with other residues within the AFB5 binding site. nih.gov This binding mode is believed to mimic that of the natural auxin, indole-3-acetic acid (IAA), thereby hijacking the plant's normal growth regulation pathways.
The selectivity of auxin herbicides for certain plant species is also a critical area of investigation. Different plant species express various isoforms of the TIR1/AFB receptors, and subtle differences in the binding pockets of these receptors can be exploited to achieve selectivity. Molecular docking studies can compare the binding affinity of a ligand to different receptor isoforms, providing a rational basis for designing species-selective herbicides. For example, some picolinate herbicides show a preference for the AFB5 receptor over the TIR1 receptor, which can influence their herbicidal spectrum. researchgate.netnih.gov
Table 1: Representative Molecular Docking Results for Picolinate Herbicides with AFB5 Receptor
| Compound | Docking Score (kcal/mol) | Interacting Residues | Reference |
|---|---|---|---|
| Picloram (B1677784) | -5.8 | Arg403, Ser437, Gly438 | nih.gov |
| Compound V-7* | -7.2 | Arg403, Val435, Ser437 | nih.gov |
Note: Compound V-7 is a 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivative, a close structural analog to this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity in a quantitative manner. discoveryjournals.org These models are invaluable for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the costs associated with herbicide discovery.
For picolinic acid derivatives, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), have been developed to understand the structural requirements for high herbicidal activity. nih.gov In a typical 3D-QSAR study, a series of related compounds are aligned, and their steric and electrostatic fields are calculated. These fields are then correlated with the observed biological activity (e.g., IC50 values for root growth inhibition) using statistical methods like Partial Least Squares (PLS).
A 3D-QSAR model for a series of 4-amino-3,5-dichloro-6-pyrazolyl-2-picolinic acids yielded a cross-validated correlation coefficient (q²) of 0.654 and a non-cross-validated correlation coefficient (r²) of 0.987. nih.gov These statistical parameters indicate a robust and predictive model. The results of such studies are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For example, the model might indicate that bulky substituents in one region are favorable for activity (a sterically favored region), while electronegative groups in another area are detrimental (an electrostatically disfavored region).
These QSAR models can guide the rational design of new derivatives of this compound. By analyzing the model, chemists can propose modifications, such as adding or removing specific functional groups at particular positions, that are predicted to enhance herbicidal potency. nih.gov
Table 2: Statistical Parameters of a 3D-QSAR Model for Picolinic Acid Derivatives
| Parameter | Value | Description | Reference |
|---|---|---|---|
| q² (cross-validated r²) | 0.654 | Indicates the predictive ability of the model. | nih.gov |
| r² (non-cross-validated r²) | 0.987 | Indicates the goodness of fit of the model to the training data. | nih.gov |
| F-statistic | 145.263 | A measure of the statistical significance of the model. | nih.gov |
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry, particularly methods based on Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.net These methods can be used to calculate the energies of reactants, products, intermediates, and transition states, thereby mapping out the entire energy landscape of a reaction. This information is crucial for understanding how a molecule like this compound is synthesized and how it might react in the environment or within a biological system.
The synthesis of substituted picolinic acids often involves multiple steps. For example, the synthesis of related compounds has been achieved through the reaction of picolinic acid with thionyl chloride to form an acid chloride, followed by coupling with an amine. nih.gov During such reactions, side products can form, such as the chlorination of the pyridine ring. nih.gov Computational studies can help to understand why these side reactions occur by comparing the activation energy barriers for the desired reaction pathway versus the undesired pathway. A lower energy barrier indicates a more favorable reaction.
For instance, a DFT study could be employed to model the reaction of a picolinic acid precursor with a chlorinating agent. By calculating the energies of the transition states for chlorination at different positions on the pyridine ring, one could predict the most likely position for substitution. This can provide valuable insights for optimizing reaction conditions to maximize the yield of the desired product, this compound.
Furthermore, computational methods can be used to study the potential degradation pathways of the herbicide. By identifying the most likely sites for metabolic attack (e.g., oxidation or hydrolysis) and calculating the energy barriers for these reactions, researchers can predict the persistence and environmental fate of the compound.
While specific DFT studies on the reaction mechanisms of this compound are not widely available in the public literature, the principles of applying these computational methods are well-established and provide a clear path for future research in this area. researchgate.net
Future Research Directions and Emerging Paradigms
Development of Novel and Highly Efficient Synthetic Routes
The synthesis of picolinic acid derivatives is a well-established field, yet there remains a continuous drive to develop more efficient, cost-effective, and sustainable synthetic routes. Traditional methods for creating substituted pyridines can involve multiple steps and sometimes require harsh reaction conditions. Future research will likely focus on novel strategies that improve upon existing methods.
Key areas of development may include:
Catalytic C-H Activation: Direct functionalization of the pyridine (B92270) ring through C-H activation is a powerful tool in modern organic synthesis. Research into selective catalysts could enable the direct introduction of amino and chloro groups onto a picolinic acid scaffold, significantly shortening synthetic sequences and reducing waste.
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. Developing a flow-based synthesis for 6-Amino-4-chloropicolinic acid could streamline its production.
Biocatalysis: The use of enzymes to catalyze specific reactions offers high selectivity and operates under mild, environmentally friendly conditions. Future work could explore engineered enzymes for the amination or chlorination of picolinic acid precursors.
A comparative overview of potential synthetic strategies is presented below.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Multi-step Batch Synthesis | Well-understood reaction classes. | Optimization of individual reaction steps, development of more benign reagents. |
| Catalytic C-H Functionalization | Increased atom economy, fewer synthetic steps. | Discovery of selective and robust catalysts for pyridine ring functionalization. |
| Continuous Flow Chemistry | Enhanced safety, scalability, and process control. | Design and optimization of flow reactor setups for specific reaction steps. |
| Biocatalysis | High selectivity, mild reaction conditions, sustainability. | Enzyme discovery and engineering for targeted transformations on the picolinic acid core. |
Exploration of Expanded Biological Applications in Medicine and Agriculture
Picolinic acid derivatives have demonstrated significant biological activity, particularly as synthetic auxin herbicides in agriculture. mdpi.comnih.gov The structural features of this compound suggest it could be a scaffold for developing new active compounds in both agriculture and medicine.
Agricultural Applications: Building on the known herbicidal activity of related picolinates like picloram (B1677784), halauxifen-methyl (B1255740), and florpyrauxifen-benzyl, research can be directed towards: mdpi.comnih.gov
Novel Herbicides: Investigating the auxin-like activity of this compound and its derivatives against a wide range of weed species, including those resistant to existing herbicides.
Fungicides and Insecticides: Exploring the potential for this chemical scaffold to interact with other biological targets in plant pathogens and insect pests. Structure-activity relationship (SAR) studies could guide the modification of the molecule to optimize for different activities.
Medicinal Applications: The pyridine ring is a common motif in pharmaceuticals. Related pyridine derivatives have been reported to possess antimicrobial activities. umsl.edu Future medical research could explore:
Antimicrobial Agents: Screening this compound and its analogues for activity against bacterial and fungal pathogens, particularly drug-resistant strains.
Enzyme Inhibitors: The carboxylic acid and amino groups can act as key binding moieties. The compound could be investigated as a potential inhibitor for various enzymes implicated in disease.
| Application Area | Potential Biological Target | Research Approach |
| Agriculture | Auxin receptors (e.g., AFB5) in weeds. nih.gov | Whole-plant herbicidal screening, molecular docking, SAR studies. |
| Agriculture | Novel targets in fungi or insects. | High-throughput screening against various pathogens and pests. |
| Medicine | Bacterial or fungal cellular machinery. | Antimicrobial susceptibility testing, mechanism of action studies. |
| Medicine | Disease-related enzymes (e.g., kinases, proteases). | Enzyme inhibition assays, structural biology to understand binding. |
Advancements in High-Throughput Analytical Characterization
As libraries of this compound derivatives are synthesized and screened, rapid and efficient analytical techniques are essential. High-throughput characterization allows for the swift confirmation of structure and purity, accelerating the discovery and development cycle.
Future advancements will likely involve the integration of automated analytical platforms, including:
Automated NMR and Mass Spectrometry (MS): Systems that automatically acquire and process NMR and MS data for large batches of samples can dramatically increase throughput.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): Coupled with mass spectrometry (LC-MS), these techniques are invaluable for purity assessment and metabolite identification in biological assays. bldpharm.com Developing rapid gradient methods can significantly shorten analysis times.
Microfluidic and Lab-on-a-Chip Technologies: These technologies can perform reactions and subsequent analyses on a miniature scale, reducing reagent consumption and increasing the speed of screening.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
For this compound, AI and ML can be applied to:
Predictive Modeling (QSAR): Machine learning algorithms can build Quantitative Structure-Activity Relationship (QSAR) models that predict the biological activity of novel derivatives based on their chemical structure. nih.govmdpi.com This allows researchers to prioritize the synthesis of compounds with the highest probability of success.
De Novo Design: Generative AI models can design entirely new molecules based on desired properties, such as high affinity for a specific biological target and favorable physicochemical characteristics. nih.govspringernature.com These models could suggest novel modifications to the this compound scaffold.
Retrosynthesis Prediction: AI tools can analyze a target molecule and propose the most efficient synthetic routes, potentially identifying novel or more efficient pathways than those conceived by human chemists.
Sustainable Chemistry and Green Engineering Principles in Production and Application
Applying the principles of green chemistry and engineering is crucial for minimizing the environmental impact of chemical production and use. acs.orgresearchgate.netmdpi.com For this compound, a sustainable approach would encompass its entire lifecycle.
Green Production:
Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, minimizing waste. acs.org
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, supercritical fluids, or bio-based solvents. researchgate.net
Energy Efficiency: Utilizing catalytic reactions and flow chemistry to reduce energy consumption during synthesis. acs.org
Sustainable Application:
Design for Degradation: Modifying the molecule's structure to ensure it breaks down into benign substances in the environment after its intended use, preventing persistence and long-term ecological impact.
Lifecycle Assessment: Conducting a comprehensive analysis of the environmental impact of the compound, from raw material extraction to end-of-life, to identify areas for improvement.
By embracing these future research directions, the scientific community can unlock the full potential of this compound, driving innovation in a manner that is both scientifically advanced and environmentally responsible.
Q & A
Q. What frameworks guide ethical reporting of this compound’s hazardous potential in academic publications?
- Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. Disclose hazards (e.g., reactivity, toxicity) using GHS (Globally Harmonized System) classifications. Cite primary sources for safety data, avoiding uncritical reliance on vendor-provided information .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
